molecular formula C11H10Cl2O B6229447 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one CAS No. 1249049-64-6

2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one

Cat. No.: B6229447
CAS No.: 1249049-64-6
M. Wt: 229.10 g/mol
InChI Key: XGUCLCMINCZYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one is an organic compound with the molecular formula C11H10Cl2O. It is a ketone derivative characterized by the presence of a cyclopropyl group and two chlorine atoms attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one typically involves the reaction of 2,5-dichlorobenzoyl chloride with cyclopropylmethyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, and at low temperatures to ensure the stability of the reactants and intermediates. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets compared to its analogs .

Properties

CAS No.

1249049-64-6

Molecular Formula

C11H10Cl2O

Molecular Weight

229.10 g/mol

IUPAC Name

2-cyclopropyl-1-(2,5-dichlorophenyl)ethanone

InChI

InChI=1S/C11H10Cl2O/c12-8-3-4-10(13)9(6-8)11(14)5-7-1-2-7/h3-4,6-7H,1-2,5H2

InChI Key

XGUCLCMINCZYLT-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)C2=C(C=CC(=C2)Cl)Cl

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.